

m-PEG6-acid structure and synthesis

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Compound of Interest

Compound Name: *m*-PEG6-acid

Cat. No.: B609278

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Chemical Structure and Properties

m-PEG6-acid, systematically named 2,5,8,11,14,17-hexaoxonadecan-19-oic acid, is a monodisperse polyethylene glycol (PEG) derivative. It features a terminal methoxy group, which is chemically inert, and a terminal carboxylic acid group that allows for covalent modification.^{[1][2]} The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.^{[2][3]}

The key physical and chemical properties of **m-PEG6-acid** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₄ H ₂₈ O ₈	^{[2][4][5]}
Molecular Weight	324.37 g/mol	^{[4][5]}
CAS Number	1347750-72-4	^{[2][5]}
Appearance	Colorless to pale yellow viscous oil	^[6]
Purity	Typically >95%	^{[2][5]}
Solubility	Soluble in Water, DMSO, DMF, Dichloromethane	^[7]
Storage Conditions	Store at -20°C, protect from light	^[2]

Synthesis of m-PEG6-acid

A common and effective method for the synthesis of **m-PEG6-acid** is through the oxidation of the corresponding primary alcohol, hexaethylene glycol monomethyl ether.^[6] The following protocol details a synthesis via Jones oxidation.

Experimental Protocol: Jones Oxidation

Materials:

- Hexaethylene glycol monomethyl ether
- Chromium trioxide (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Isopropanol
- Dichloromethane (CH_2Cl_2)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (230-400 mesh)
- Ethyl acetate
- Hexanes

Procedure:

- Preparation of Jones Reagent: In a flask submerged in an ice bath, cautiously add 4.5 g of chromium trioxide to a mixture of 3.9 mL of concentrated sulfuric acid and 20 mL of

deionized water. Stir the mixture until the solid has completely dissolved. The resulting solution will have a deep orange-red color.[6]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g of hexaethylene glycol monomethyl ether in 100 mL of acetone. Cool this solution to 0°C using an ice bath.[6]
- **Oxidation:** Add the prepared Jones reagent dropwise to the stirred solution of the alcohol over 30-45 minutes. It is crucial to maintain the reaction temperature below 10°C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The color of the reaction mixture will transition from orange-red to a greenish-brown precipitate.[6]
- **Quenching and Work-up:** Cool the reaction mixture back down to 0°C. Carefully add isopropanol dropwise to quench any excess oxidant, which will result in a more uniform green color. Remove the acetone under reduced pressure using a rotary evaporator. To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[6]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude product.[6]
- **Purification:** The crude **m-PEG6-acid** can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100%) can be used as the mobile phase. Fractions containing the desired product are identified by thin-layer chromatography, collected, and the solvent is removed under reduced pressure to yield the pure product as a viscous oil.[6]

Expected Yield and Characterization

Parameter	Expected Value
Yield	60-75%
Purity	>95% (by NMR)
Appearance	Colorless to pale yellow viscous oil

The structure and purity of the synthesized **m-PEG6-acid** can be confirmed by spectroscopic methods.[6]

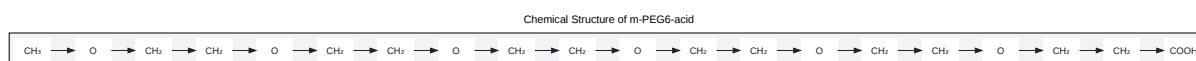
Technique	Expected Results
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 3.38 (s, 3H, $-\text{OCH}_3$), 3.55-3.75 (m, 20H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$), 4.15 (t, 2H, $-\text{CH}_2-\text{COOH}$), ~10-12 (br s, 1H, $-\text{COOH}$)
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 59.0 ($-\text{OCH}_3$), 68.5-72.0 ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$), 176.0 ($-\text{COOH}$)

Applications in Drug Development

The terminal carboxylic acid of **m-PEG6-acid** is a versatile functional group for conjugation to primary amines in biomolecules.[2][3] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1]

A primary application of **m-PEG6-acid** and similar PEG linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9] The PEG linker in a PROTAC serves to connect the target protein-binding ligand to the E3 ligase-binding ligand, and its length and hydrophilicity are critical for optimizing the formation and stability of the ternary complex.[9]

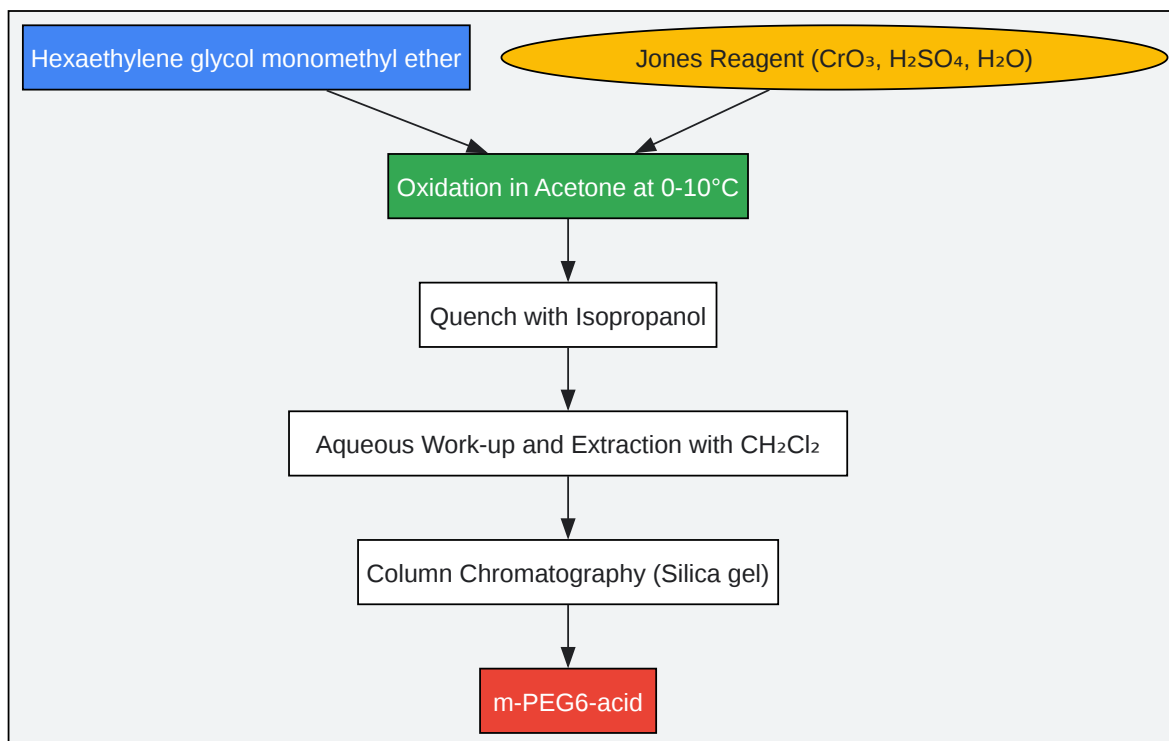
Visualizations



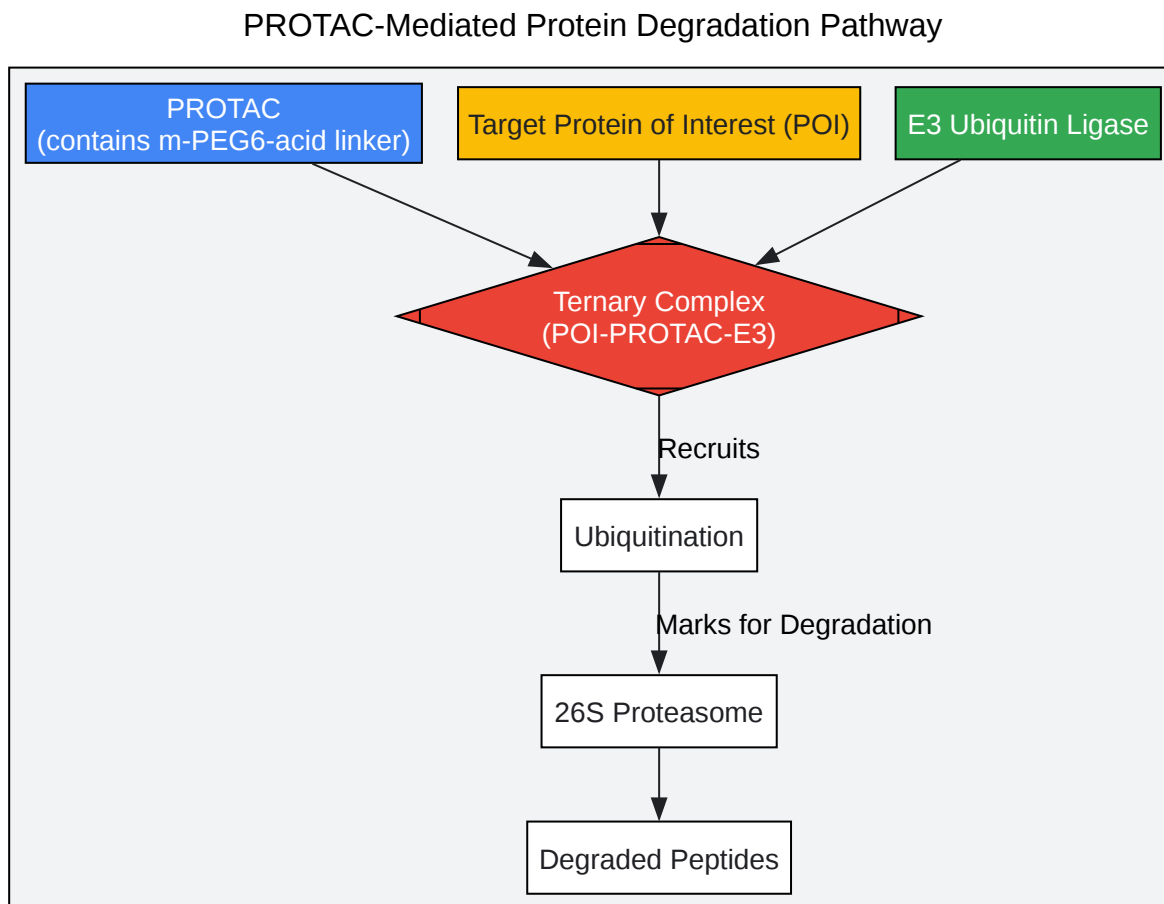
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Caption: Chemical structure of **m-PEG6-acid**.

Synthesis Workflow for m-PEG6-acid

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Caption: General workflow for the synthesis of **m-PEG6-acid**.



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Caption: Role of a PEG linker in a PROTAC's mechanism of action.

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